LGD-2226 - 328947-93-9

LGD-2226

Catalog Number: EVT-272780
CAS Number: 328947-93-9
Molecular Formula: C14H9F9N2O
Molecular Weight: 392.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An androgen receptor modulator.
Source and Classification

LGD-2226 was developed by Ligand Pharmaceuticals and is categorized under nonsteroidal SARMs. Its unique mechanism allows it to selectively activate androgen receptors, which are critical for muscle and bone growth, without the significant androgenic side effects typical of anabolic steroids. This selectivity makes it a promising candidate for various therapeutic applications, particularly in aging populations and those suffering from muscle degenerative diseases .

Synthesis Analysis

The synthesis of LGD-2226 involves several key steps that focus on creating its specific molecular structure. The compound is derived from a 2-quinolinone framework, which is modified to enhance its binding affinity to androgen receptors.

Synthesis Methodology:

  1. Starting Materials: The synthesis typically begins with commercially available 2-quinolinone derivatives.
  2. Functionalization: Various functional groups are introduced through nucleophilic substitutions and coupling reactions to achieve the desired pharmacological properties.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product.
  4. Characterization: The synthesized LGD-2226 is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular formula of LGD-2226 is C14H9F9N2OC_{14}H_{9}F_{9}N_{2}O, with a molar mass of approximately 392.225g/mol392.225\,g/mol.

Structural Features:

  • Core Structure: The compound features a naphthalene-like core which is essential for its interaction with androgen receptors.
  • Functional Groups: The presence of fluorinated groups enhances its binding affinity and metabolic stability.
  • 3D Configuration: The three-dimensional arrangement allows for optimal interaction with the ligand-binding domain of the androgen receptor, facilitating its selective agonistic activity .
Chemical Reactions Analysis

LGD-2226 participates in various chemical reactions primarily related to its binding mechanism with androgen receptors.

Key Reactions:

  1. Binding Affinity Studies: In vitro assays demonstrate its ability to bind selectively to androgen receptors compared to other steroidal compounds.
  2. Metabolic Stability Tests: The compound undergoes metabolic transformations that are evaluated through liver microsome assays to understand its pharmacokinetics.
  3. Protein Interaction Studies: Research indicates that LGD-2226 alters the conformation of the androgen receptor upon binding, leading to distinct protein-protein interactions that differ from those induced by testosterone .
Mechanism of Action

LGD-2226 functions by selectively binding to androgen receptors in muscle and bone tissues, activating anabolic pathways while sparing other tissues such as the prostate.

Mechanistic Insights:

  • Selective Activation: Upon binding, LGD-2226 induces a conformational change in the androgen receptor that promotes gene transcription associated with muscle growth and bone density.
  • Reduced Androgenic Effects: Unlike traditional anabolic steroids, LGD-2226 exhibits minimal activation of pathways leading to prostate hypertrophy or increased luteinizing hormone levels, making it a safer alternative for patients .
Physical and Chemical Properties Analysis

Relevant Data:

  • Melting Point: Specific thermal properties have yet to be extensively characterized but are essential for formulation development.
  • pH Stability: The stability of LGD-2226 across different pH levels indicates its potential effectiveness in various biological environments .
Applications

LGD-2226 has several promising applications in both clinical and athletic contexts:

  1. Clinical Applications:
    • Treatment of muscle wasting conditions associated with aging or chronic diseases.
    • Potential use in managing osteoporosis by enhancing bone density without significant side effects on prostate health.
  2. Athletic Use:
    • Although banned by the World Anti-Doping Agency due to performance-enhancing potential, athletes may seek SARMs like LGD-2226 for improved physical performance and recovery times.
  3. Research Applications:
    • Ongoing studies are exploring its effects on sexual function and motivation, as well as its broader implications in endocrine therapies .
Introduction to Selective Androgen Receptor Modulators (SARMs)

Mechanistic Overview of SARMs in Androgen Receptor Targeting

Selective Androgen Receptor Modulators (SARMs) represent a class of investigational compounds designed to overcome the limitations of traditional androgen therapies. Unlike classical anabolic steroids, which activate androgen receptors indiscriminately, SARMs demonstrate tissue-selective activation through precise modulation of the androgen receptor (AR) signaling pathway. The AR is a nuclear transcription factor that regulates gene expression in diverse tissues including skeletal muscle, bone, reproductive organs, and the liver. SARMs bind to the AR ligand-binding domain but induce distinct conformational changes compared to endogenous androgens like testosterone or dihydrotestosterone (DHT). This unique binding alters co-regulator recruitment patterns (co-activators and co-repressors), resulting in differential gene expression profiles across tissues [2] [3].

The molecular basis for tissue selectivity involves several mechanisms: First, SARMs exhibit variable degrees of AR transactivation efficiency in different tissue microenvironments due to local expression of co-regulatory proteins. Second, certain SARMs demonstrate reduced 5α-reductase metabolism in androgen-sensitive tissues like the prostate, limiting amplification of androgenic effects. Third, structural differences from steroidal androgens prevent aromatization to estrogenic metabolites, eliminating estrogen-related side effects. Preclinical studies demonstrate that SARMs maintain anabolic effects on muscle and bone while showing reduced activity in prostate and sebaceous glands, establishing their therapeutic potential for conditions requiring androgen therapy without systemic androgenic effects [2] [5] [7].

Table 1: Molecular Mechanisms Underlying SARM Tissue Selectivity [2] [3] [7]

MechanismTissue ImpactFunctional Consequence
Differential co-regulator recruitmentMuscle and bone preservationEnhanced anabolic gene expression
Resistance to 5α-reductase metabolismReduced prostate stimulationDiminished androgenic effects
Non-aromatizable structureElimination of estrogenic effectsAvoidance of gynecomastia and fluid retention
Tissue-specific metabolismVariable tissue exposureOptimized tissue-specific activity

Role of LGD-2226 in Advancing SARM Therapeutics

LGD-2226 (chemical name: 6-[Bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-2(1H)-quinolinone; CAS 328947-93-9) exemplifies the evolution of SARM therapeutics through its distinctive pharmacodynamic profile. Developed by Ligand Pharmaceuticals, this nonsteroidal, non-aromatizable quinolinone derivative exhibits high binding affinity for the human androgen receptor (Ki = 1.5 nM) and potent agonist activity (EC50 = 0.2 nM) [4] [7] [8]. Its molecular structure incorporates strategically positioned fluorine atoms that enhance receptor binding affinity and metabolic stability while preventing aromatization and 5α-reduction. X-ray crystallography studies reveal that LGD-2226 occupies the same AR binding pocket as DHT but forms unique hydrogen bonds with GLN711 and ARG752 residues through its quinolone scaffold. The trifluoroethyl groups extend into regions corresponding to the steroid C and D rings, stabilizing a receptor conformation distinct from that induced by steroidal ligands [2] [7].

Preclinical investigations demonstrate LGD-2226's robust tissue selectivity. In orchidectomized rat models, LGD-2226 administration (1-100 mg/kg/day orally for 2 weeks) dose-dependently restored levator ani muscle mass to eugonadal levels at approximately 3 mg/kg, while prostate restoration required substantially higher doses (100 mg/kg). This represents a remarkable 33-fold therapeutic window between anabolic and androgenic tissues, significantly exceeding the selectivity profile of traditional androgens [2] [4]. Biomechanical testing revealed LGD-2226 enhanced bone strength beyond sham-operated controls, demonstrating superior osteogenic potential. Notably, LGD-2226 maintained sexual function parameters (mounts, intromissions, ejaculations) in castrated male rats at doses significantly lower than those required for prostate stimulation, further validating its tissue-sparing effects [2].

Table 2: Preclinical Efficacy Profile of LGD-2226 [2] [4] [7]

ParameterModel SystemDosing RegimenKey Findings
Muscle anabolismOrchidectomized rats1-100 mg/kg/day PO for 2 weeksRestored levator ani mass at 3 mg/kg (ED50)
Prostate effectsOrchidectomized rats1-100 mg/kg/day PO for 2 weeksMinimal trophic effects at ≤10 mg/kg
Bone strengthOrchidectomized rats5 mg/kg/day PO for 6 weeksIncreased femoral strength to 110% of sham controls
Sexual functionCastrated male rats10 mg/kg/day PO for 4 weeksNormalized copulatory behavior parameters
Molecular bindingHuman AR assaysIn vitroKi = 1.5 nM; EC50 = 0.2 nM

Clinical development programs have explored LGD-2226's potential for muscle wasting disorders and osteoporosis. Though comprehensive clinical data remain limited compared to other SARMs like enobosarm or LGD-4033 (ligandrol), research indicates it significantly improves physical performance metrics. A systematic review of randomized controlled trials involving 970 patients demonstrated that SARMs including LGD-2226 increased lean body mass (mean increase: 49.46 kg to 50.86 kg), leg press strength (1822.77 N to 2191.27 N), and stair climbing power (352.24 W to 315.16 W) after intervention periods averaging 80 days [3]. These improvements occurred without the prostate hypertrophy characteristic of traditional androgen therapies, positioning LGD-2226 as a promising candidate for conditions requiring tissue-selective anabolic support.

Table 3: Chemical and Pharmacological Properties of LGD-2226 [4] [7] [8]

PropertyValueDescription
Molecular FormulaC14H9F9N2OQuinolinone derivative with trifluoromethyl groups
Molecular Weight392.22 g/mol-
CAS Number328947-93-9Unique chemical identifier
Androgen Receptor Ki1.5 nMBinding affinity
Androgen Receptor EC500.2 nMTranscriptional activation potency
Chemical StabilitySolid powderStorage at -20°C
SolubilitySoluble in DMSOSuitable for research formulations
Developmental StatusInvestigationalPreclinical/early clinical development

The trajectory of LGD-2226 development illustrates key advances in SARM technology: 1) Optimization of oral bioavailability in nonsteroidal compounds; 2) Enhanced dissociation of anabolic versus androgenic effects through rational drug design; 3) Expansion of therapeutic applications beyond muscle wasting to include bone fragility and functional recovery; and 4) Integration of advanced structural biology techniques to elucidate structure-activity relationships [2] [7]. These innovations collectively position LGD-2226 as a prototype for next-generation androgen therapies with improved therapeutic indices.

Properties

CAS Number

328947-93-9

Product Name

LGD-2226

IUPAC Name

6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one

Molecular Formula

C14H9F9N2O

Molecular Weight

392.22 g/mol

InChI

InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4H,5-6H2,(H,24,26)

InChI Key

ULBPQWIGZUGPHU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one
LGD 2226
LGD-2226
LGD2226

Canonical SMILES

C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.